molecular formula C14H17NO2 B8687181 2-(Benzyl-(3-furylmethyl)amino)ethanol

2-(Benzyl-(3-furylmethyl)amino)ethanol

Cat. No. B8687181
M. Wt: 231.29 g/mol
InChI Key: MYWFDOPJSJFFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyl-(3-furylmethyl)amino)ethanol is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzyl-(3-furylmethyl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyl-(3-furylmethyl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-[benzyl(furan-3-ylmethyl)amino]ethanol

InChI

InChI=1S/C14H17NO2/c16-8-7-15(11-14-6-9-17-12-14)10-13-4-2-1-3-5-13/h1-6,9,12,16H,7-8,10-11H2

InChI Key

MYWFDOPJSJFFBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=COC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.641 g (3.423 mmol) of N-benzyl-3-furylmethylamine and 0.64 g (5.1 mmol) of 2-bromoethanol in 30 ml of N,N-dimethylformamide, 0.95 g of potassium carbonate was added, followed by stirring at 80° C. for 2 hours. 0.64 g (5.1 mmol) of 2-bromoethanol was further added, followed by overnight stirring at 80° C. The reaction mixture was poured into water and extracted with dichloromethane 3 times. The combined organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=3/1) to yield 2-[benzyl-(3-furylmethyl)amino]ethanol.
Quantity
0.641 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-Benzyl-3-furylmethylamine (12 g, 64 mmol), triethylamine (18 ml, 130 mmol) and 2-bromoethanol (8.0 g, 64 mmol) were stirred at 60° C. to 70° C. for 16 hours in anhydrous N,N-dimethylformamide (120 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 7.1 g (31 mmol, 48% in yield) of the title compound.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.